rac-tert-butyl(3aR,6aS)-3-formyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate
Description
rac-tert-butyl(3aR,6aS)-3-formyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate is a chiral bicyclic compound featuring a fused pyrrolo-oxazole core. Key structural attributes include:
- Molecular formula: C₁₄H₁₇NO₃ (derived from ).
- Functional groups: A formyl (-CHO) group at the 3-position and a tert-butyl carboxylate (-COOtBu) at the 5-position.
- Applications: Serves as a versatile building block in medicinal chemistry, particularly for synthesizing enzyme inhibitors or receptor-targeted molecules. The formyl group enables further derivatization via nucleophilic additions or condensations .
Properties
Molecular Formula |
C11H16N2O4 |
|---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
tert-butyl (3aS,6aR)-3-formyl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,2]oxazole-5-carboxylate |
InChI |
InChI=1S/C11H16N2O4/c1-11(2,3)16-10(15)13-4-7-8(6-14)12-17-9(7)5-13/h6-7,9H,4-5H2,1-3H3/t7-,9-/m0/s1 |
InChI Key |
OFWFKXLRYBCCJY-CBAPKCEASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)ON=C2C=O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)ON=C2C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl(3aR,6aS)-3-formyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolo[3,4-d][1,2]oxazole ring and the introduction of the formyl and tert-butyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures are essential to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl(3aR,6aS)-3-formyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Reduction of the formyl group to an alcohol.
Substitution: Replacement of the tert-butyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.
Scientific Research Applications
rac-tert-butyl(3aR,6aS)-3-formyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-tert-butyl(3aR,6aS)-3-formyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
The compound is compared to structural analogs based on substitutions at the 3-position, stereochemistry, and pharmacological relevance.
Structural Analogs and Substituent Variations
Table 1: Key Structural Differences and Properties
Physicochemical and Pharmacological Comparisons
Pharmacological Activity
- Autotaxin Inhibition : Analogs like (3aS,6aS)-5-benzotriazole-carbonyl derivatives () demonstrated potent autotaxin inhibition (IC₅₀ < 100 nM) in fluorescence-based assays. The benzotriazole moiety likely enhances π-π stacking with enzyme active sites .
- Solubility : Hydroxymethyl-substituted analogs (e.g., C₁₁H₁₈N₂O₄) exhibit improved aqueous solubility compared to the formyl-containing target compound, as measured by HT-Solubility assays in phosphate buffer .
Stereochemical Considerations
- The (3aR,6aS) configuration in the target compound contrasts with (3aR,6aR) isomers in analogs like rel-(3aR,6aR)-tert-butyl 5-benzyltetrahydrofuropyrrole carboxylate (). Stereochemistry impacts binding affinity and metabolic stability in chiral environments .
Biological Activity
The compound rac-tert-butyl(3aR,6aS)-3-formyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate is a member of the oxazole family known for its diverse biological activities. This article reviews its biological activity based on available research findings, including its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrolo-oxazole core structure that contributes to its biological properties. The specific stereochemistry (3aR, 6aS) and functional groups (formyl and carboxylate) are critical for its activity.
Antimicrobial Activity
Research indicates that oxazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to rac-tert-butyl(3aR,6aS)-3-formyl have shown effectiveness against various bacterial strains. A study highlighted that modifications in the oxazole ring can enhance antibacterial potency by altering lipophilicity and electron distribution .
Anti-inflammatory Effects
Oxazoles have been associated with anti-inflammatory activities. The presence of the oxazole moiety allows for interactions with inflammatory pathways. Compounds with similar structures have demonstrated the ability to inhibit lipoxygenase (LOX), an enzyme involved in the inflammatory response. For example, certain derivatives exhibited IC50 values indicating strong inhibition of LOX activity .
Analgesic Properties
Some studies have reported analgesic effects for oxazole derivatives. The mechanism often involves antagonism of pain receptors such as TRPV1. This suggests that rac-tert-butyl(3aR,6aS)-3-formyl could potentially be developed into a pain management agent .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Disruption of bacterial cell wall | |
| Anti-inflammatory | LOX inhibition | |
| Analgesic | TRPV1 receptor antagonism |
Case Study: LOX Inhibition
A detailed study on similar oxazole compounds demonstrated their effectiveness in inhibiting LOX activity. The study found that structural modifications significantly influenced their potency. For instance, the introduction of bulky substituents enhanced inhibitory effects on lipid peroxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
